Cas no 2167695-65-8 (5-(4-methylpiperidin-3-yl)thiophene-2-carbaldehyde)

5-(4-Methylpiperidin-3-yl)thiophene-2-carbaldehyde is a versatile heterocyclic aldehyde featuring a thiophene core substituted with a formyl group at the 2-position and a 4-methylpiperidin-3-yl moiety at the 5-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its dual functional groups, which enable its use as a key intermediate in the preparation of pharmacologically active molecules. The presence of the piperidine ring enhances its potential as a building block for bioactive compounds, particularly in the development of CNS-targeting agents. Its well-defined structure and reactivity make it suitable for cross-coupling reactions, reductive amination, and other transformations, offering synthetic flexibility for drug discovery applications.
5-(4-methylpiperidin-3-yl)thiophene-2-carbaldehyde structure
2167695-65-8 structure
Product name:5-(4-methylpiperidin-3-yl)thiophene-2-carbaldehyde
CAS No:2167695-65-8
MF:C11H15NOS
Molecular Weight:209.307901620865
CID:6370573
PubChem ID:165551398

5-(4-methylpiperidin-3-yl)thiophene-2-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 5-(4-methylpiperidin-3-yl)thiophene-2-carbaldehyde
    • EN300-1477420
    • 2167695-65-8
    • インチ: 1S/C11H15NOS/c1-8-4-5-12-6-10(8)11-3-2-9(7-13)14-11/h2-3,7-8,10,12H,4-6H2,1H3
    • InChIKey: OIGWJAXVQLLGBB-UHFFFAOYSA-N
    • SMILES: S1C(C=O)=CC=C1C1CNCCC1C

計算された属性

  • 精确分子量: 209.08743528g/mol
  • 同位素质量: 209.08743528g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 210
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2
  • トポロジー分子極性表面積: 57.3Ų

5-(4-methylpiperidin-3-yl)thiophene-2-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1477420-100mg
5-(4-methylpiperidin-3-yl)thiophene-2-carbaldehyde
2167695-65-8
100mg
$1068.0 2023-09-28
Enamine
EN300-1477420-5000mg
5-(4-methylpiperidin-3-yl)thiophene-2-carbaldehyde
2167695-65-8
5000mg
$3520.0 2023-09-28
Enamine
EN300-1477420-1.0g
5-(4-methylpiperidin-3-yl)thiophene-2-carbaldehyde
2167695-65-8
1g
$1214.0 2023-06-06
Enamine
EN300-1477420-0.25g
5-(4-methylpiperidin-3-yl)thiophene-2-carbaldehyde
2167695-65-8
0.25g
$1117.0 2023-06-06
Enamine
EN300-1477420-250mg
5-(4-methylpiperidin-3-yl)thiophene-2-carbaldehyde
2167695-65-8
250mg
$1117.0 2023-09-28
Enamine
EN300-1477420-2500mg
5-(4-methylpiperidin-3-yl)thiophene-2-carbaldehyde
2167695-65-8
2500mg
$2379.0 2023-09-28
Enamine
EN300-1477420-50mg
5-(4-methylpiperidin-3-yl)thiophene-2-carbaldehyde
2167695-65-8
50mg
$1020.0 2023-09-28
Enamine
EN300-1477420-10000mg
5-(4-methylpiperidin-3-yl)thiophene-2-carbaldehyde
2167695-65-8
10000mg
$5221.0 2023-09-28
Enamine
EN300-1477420-5.0g
5-(4-methylpiperidin-3-yl)thiophene-2-carbaldehyde
2167695-65-8
5g
$3520.0 2023-06-06
Enamine
EN300-1477420-500mg
5-(4-methylpiperidin-3-yl)thiophene-2-carbaldehyde
2167695-65-8
500mg
$1165.0 2023-09-28

5-(4-methylpiperidin-3-yl)thiophene-2-carbaldehyde 関連文献

5-(4-methylpiperidin-3-yl)thiophene-2-carbaldehydeに関する追加情報

Comprehensive Overview of 5-(4-methylpiperidin-3-yl)thiophene-2-carbaldehyde (CAS No. 2167695-65-8)

5-(4-methylpiperidin-3-yl)thiophene-2-carbaldehyde (CAS No. 2167695-65-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This compound, characterized by its unique thiophene-carbaldehyde backbone and 4-methylpiperidin-3-yl substitution, serves as a versatile intermediate in the synthesis of bioactive molecules. Its structural features make it particularly valuable for designing small-molecule inhibitors, heterocyclic scaffolds, and functionalized polymers, aligning with current trends in drug discovery and advanced material development.

In recent years, the demand for thiophene derivatives like 5-(4-methylpiperidin-3-yl)thiophene-2-carbaldehyde has surged due to their applications in targeted therapy and catalysis. Researchers frequently explore its potential in kinase inhibition and GPCR modulation, addressing popular queries such as "role of thiophene aldehydes in cancer research" or "piperidine-thiophene hybrids in CNS drug design." The compound's electron-rich thiophene ring enhances its reactivity in cross-coupling reactions, a topic widely searched in synthetic chemistry forums.

The synthesis of CAS 2167695-65-8 typically involves multistep organic transformations, including Vilsmeier-Haack formylation and N-alkylation strategies. Its carbaldehyde group offers a handle for further derivatization, making it a hotspot for studies on click chemistry and bioconjugation. Notably, its lipophilic efficiency (LipE) profile is often discussed in medicinal chemistry circles, reflecting industry focus on optimizing drug-like properties.

From an industrial perspective, 5-(4-methylpiperidin-3-yl)thiophene-2-carbaldehyde is pivotal in developing high-performance OLED materials and organic semiconductors, areas trending in renewable energy searches. Its conjugated system contributes to charge transport properties, answering frequent queries like "thiophene-based materials for flexible electronics." Analytical characterization via HPLC-MS and NMR confirms its high purity (>98%), a critical parameter for regulatory compliance in GMP applications.

Environmental and safety studies indicate that this compound follows green chemistry principles when handled under controlled conditions. Its stability in aqueous-organic interfaces makes it suitable for micellar catalysis research, another emerging topic in sustainable chemistry. Storage recommendations emphasize protection from photooxidation, addressing common stability concerns raised in laboratory forums.

In conclusion, 2167695-65-8 represents a multifaceted building block bridging pharmacology and materials science. Its alignment with cutting-edge research themes—from precision medicine to smart materials—ensures continued relevance in scientific literature and patent filings. Future directions may explore its chiral resolution potential or computational modeling applications, areas increasingly searched in AI-driven drug discovery platforms.

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